molecular formula C8H8BrNO4 B2878618 Methyl 4-bromo-5-acetamidofuran-2-carboxylate CAS No. 2138550-12-4

Methyl 4-bromo-5-acetamidofuran-2-carboxylate

Cat. No.: B2878618
CAS No.: 2138550-12-4
M. Wt: 262.059
InChI Key: VOLINUWWKOMICG-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-5-acetamidofuran-2-carboxylate” is a chemical compound with the CAS Number: 2138550-12-4 . It has a molecular weight of 262.06 and its IUPAC name is methyl 5-acetamido-4-bromofuran-2-carboxylate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8BrNO4/c1-4(11)10-7-5(9)3-6(14-7)8(12)13-2/h3H,1-2H3,(H,10,11) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, or solubility, are not provided in the sources I have.

Scientific Research Applications

Palladium-Catalysed Arylation

Antiprotozoal Agents Synthesis

In the quest for new antiprotozoal agents, derivatives of methyl 4-bromo-5-acetamidofuran-2-carboxylate have been employed. These compounds, through a series of chemical transformations, have shown strong DNA affinities and promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering a potential pathway for the development of new therapeutic agents (M. Ismail et al., 2004).

Synthesis of Substituted 4H-thiazolo Derivatives

The compound has also been utilized in the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, explored for their potential as schistosomicidal agents. These synthetic pathways involve interactions with ethyl 2-acetamido-5-bromothiazole-4-carboxylate, showcasing the versatility and potential pharmacological applications of these derivatives (M. El-kerdawy et al., 1989).

Synthesis of Pyridine-Based Derivatives

Moreover, palladium-catalyzed Suzuki cross-coupling reactions have been employed to create novel pyridine derivatives from related compounds. These synthesized derivatives, after detailed quantum mechanical investigations, showed potential as chiral dopants for liquid crystals and exhibited notable antimicrobial and cytotoxic activities, highlighting the compound's contribution to the development of new materials and therapeutic agents (Gulraiz Ahmad et al., 2017).

Safety and Hazards

The safety data sheet (MSDS) for “Methyl 4-bromo-5-acetamidofuran-2-carboxylate” can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment, and to follow all safety guidelines.

Properties

IUPAC Name

methyl 5-acetamido-4-bromofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-4(11)10-7-5(9)3-6(14-7)8(12)13-2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLINUWWKOMICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(O1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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